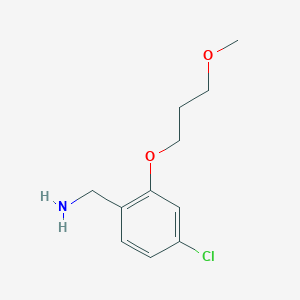![molecular formula C9H13ClO3 B8568563 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride](/img/structure/B8568563.png)
1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride
概要
説明
1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride: is a chemical compound with the molecular formula C9H13ClO3. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxaspiro[4.5]decane with thionyl chloride (SOCl2) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:
1,4-Dioxaspiro[4.5]decane+SOCl2→1,4-Dioxa-spiro[4.5]decane-6-carbonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining the reaction conditions and improving the yield.
化学反応の分析
Types of Reactions: 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Hydrolysis: In the presence of water, it can hydrolyze to form 1,4-dioxaspiro[4.5]decane-6-carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, can react with this compound under mild conditions to form corresponding amides or esters.
Hydrolysis Conditions: Typically involves aqueous acidic or basic conditions.
Major Products Formed:
Amides and Esters: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
科学的研究の応用
1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create diverse molecular structures.
類似化合物との比較
- 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid
- 1,4-Dioxa-8-azaspiro[4.5]decane
Comparison: 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. For instance, 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid lacks the chloride group, making it less reactive towards nucleophiles. Similarly, 1,4-Dioxa-8-azaspiro[4.5]decane contains a nitrogen atom, altering its chemical properties and reactivity.
特性
分子式 |
C9H13ClO3 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC名 |
1,4-dioxaspiro[4.5]decane-6-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO3/c10-8(11)7-3-1-2-4-9(7)12-5-6-13-9/h7H,1-6H2 |
InChIキー |
QBIZTTMNPOFAFD-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C(C1)C(=O)Cl)OCCO2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol](/img/structure/B8568506.png)
![2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B8568522.png)



![1-[(4-chloro-6-methoxyquinolin-7-yloxy)methyl]-N-benzyloxycarbonyl-1-aminocyclopropane](/img/structure/B8568550.png)

![3-Butyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B8568566.png)


![1-Bromo-4-[(prop-2-yn-1-yl)oxy]butane](/img/structure/B8568577.png)

